molecular formula C27H47N5O5 B13438336 2'-Dihydro Boceprevir-d9 (Boceprevir Metabolite M28-d9+M31-d9 (Mixture of Diastereomers))

2'-Dihydro Boceprevir-d9 (Boceprevir Metabolite M28-d9+M31-d9 (Mixture of Diastereomers))

Cat. No.: B13438336
M. Wt: 530.7 g/mol
InChI Key: FEBWCINGHXXUCV-AWQZEPEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Protease Inhibitor Development

Protease inhibitors have evolved as a critical class of antiviral agents, particularly targeting viral proteases essential for viral replication. Boceprevir was developed as a peptidomimetic inhibitor targeting the hepatitis C virus NS3 serine protease, marking a milestone in chronic hepatitis C treatment. The development of Boceprevir involved optimization of molecular structures to enhance binding affinity and metabolic stability. Subsequent research has focused on understanding the metabolic pathways and active metabolites of Boceprevir to improve therapeutic efficacy and drug design. The identification and characterization of metabolites such as 2'-Dihydro Boceprevir have provided insight into the drug's biotransformation and activity profile.

Role of Isotopic Labeling in Pharmacokinetic Studies

Isotopic labeling, particularly deuterium incorporation, has become an invaluable tool in pharmacokinetic and metabolic studies. The substitution of hydrogen atoms with deuterium in compounds like 2'-Dihydro Boceprevir-d9 allows for precise tracing of metabolic pathways and quantification of metabolites using mass spectrometry techniques. This labeling enhances the accuracy of pharmacokinetic profiling by differentiating the labeled metabolite from endogenous compounds or unlabeled drug forms. The deuterated metabolite 2'-Dihydro Boceprevir-d9, with nine deuterium atoms incorporated predominantly in the tert-butyl moiety, serves as a stable isotope-labeled internal standard facilitating sensitive and specific detection in biological matrices.

Historical Significance of Boceprevir Metabolite Characterization

Characterizing Boceprevir metabolites has been crucial in understanding the drug’s metabolic fate and optimizing its clinical use. Early studies identified multiple metabolites, including M28 and M31, which are reduced forms of Boceprevir. The deuterated analogs, such as 2'-Dihydro Boceprevir-d9, were developed to aid in the detailed analysis of these metabolites. This characterization has provided insights into the enzymatic pathways involved, the stereochemistry of metabolites, and their pharmacological relevance. The availability of deuterated metabolites has enabled more accurate quantification and kinetic studies, thus enhancing the understanding of Boceprevir’s metabolism and supporting the development of improved protease inhibitors.

Data Table: Key Chemical and Physical Properties of 2'-Dihydro Boceprevir-d9

Property Description
Molecular Formula C27H38D9N5O5
Molecular Weight 530.7 g/mol
CAS Number 1373318-85-4
IUPAC Name (1R,2S,5S)-N-[(2S,3R)-4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl]-3-[(2S)-2-[[(1,1-dimethylethyl-d9)carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (mixture of diastereomers)
Structural Features Mixture of diastereomers with deuterium substitution primarily in the tert-butyl group
Use in Research Isotopically labeled internal standard for pharmacokinetic and metabolic studies of Boceprevir

Detailed Research Findings

  • Metabolic Pathways: Boceprevir undergoes biotransformation primarily through reduction and oxidation, producing metabolites M28 and M31. The deuterated metabolite 2'-Dihydro Boceprevir-d9 corresponds to these reduced metabolites labeled with deuterium to facilitate detection and quantification.

  • Isotopic Effects: The incorporation of deuterium atoms in the tert-butyl group of Boceprevir metabolites results in altered metabolic stability, which can be exploited to study kinetic isotope effects and improve drug design strategies.

  • Analytical Applications: 2'-Dihydro Boceprevir-d9 is used as an internal standard in liquid chromatography-tandem mass spectrometry assays, enhancing the accuracy of metabolite quantification in pharmacokinetic studies.

Properties

Molecular Formula

C27H47N5O5

Molecular Weight

530.7 g/mol

IUPAC Name

(1R,2S,5S)-N-[(2S,3R)-4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl]-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C27H47N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-20,33H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16-,17-,18-,19+,20+/m0/s1/i4D3,5D3,6D3

InChI Key

FEBWCINGHXXUCV-AWQZEPEUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](CC3CCC3)[C@H](C(=O)N)O)C2(C)C)C(C)(C)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(C(=O)N)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Dihydro Boceprevir-d9 involves the incorporation of deuterium atoms into the molecular structure of 2’-Dihydro Boceprevir. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents in the synthesis process. The exact synthetic route and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods

Industrial production of 2’-Dihydro Boceprevir-d9 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Dihydro Boceprevir-d9 can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group in 2’-Dihydro Boceprevir-d9 would yield a ketone or aldehyde .

Scientific Research Applications

2’-Dihydro Boceprevir-d9 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.

    Biology: Employed in metabolic research to trace the metabolic fate of Boceprevir in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Boceprevir.

    Industry: Applied in the development of new antiviral drugs and in quality control processes

Mechanism of Action

The mechanism of action of 2’-Dihydro Boceprevir-d9 is similar to that of Boceprevir. Boceprevir inhibits the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for the viral replication process. By inhibiting this protease, Boceprevir prevents the virus from processing its polyprotein into functional viral proteins, thereby halting viral replication. The deuterium-labeled analogue, 2’-Dihydro Boceprevir-d9, is used to study this mechanism in greater detail .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below highlights structural distinctions between 2'-Dihydro Boceprevir-d9 and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
2'-Dihydro Boceprevir-d9 C₂₇H₃₈D₉N₅O₅ 530.75 Deuterated diastereomers (M28-d9 + M31-d9); enhanced metabolic stability
Boceprevir (Parent Drug) C₂₇H₄₅N₅O₅ 519.69 1:1 mixture of diastereomers; metabolized to M28/M31 via aldo-keto reductase
Non-deuterated M28+M31 Metabolites C₂₇H₄₅N₅O₅ 519.69 Active metabolites; plasma diastereomer ratio shifts to 2:1
β-Amino-α-oxo-cyclobutanebutanamide HCl C₈H₁₅ClN₂O₂ 206.67 Unrelated structurally; used as a synthetic intermediate

Pharmacokinetic and Metabolic Profiles

Boceprevir’s metabolism involves conversion to M28 and M31 via aldo-keto reductase (AKR), forming inactive ketones. The deuterated version, 2'-Dihydro Boceprevir-d9, exhibits slower metabolic degradation due to deuterium’s kinetic isotope effect, which strengthens C-D bonds compared to C-H bonds . This property makes it advantageous for tracing metabolic pathways in preclinical studies.

Parameter Boceprevir 2'-Dihydro Boceprevir-d9
Diastereomer Ratio 1:1 (drug form); 2:1 (plasma) Presumed 1:1 (exact ratio not specified)
Metabolism Pathway AKR-mediated reduction Likely similar, but slower due to deuterium
Half-Life 3.4 hours Not reported; expected to be prolonged
Research Applications Clinical use (discontinued) Isotopic tracer for metabolite studies

Diastereomer-Specific Properties

Diastereomers differ in physical properties (e.g., solubility, melting point) and metabolic behavior. Unlike enantiomers, diastereomers are separable via chromatography and exhibit distinct biological activities . For example, Boceprevir’s active diastereomer dominates in plasma (2:1 ratio), suggesting preferential metabolic retention . The deuterated metabolite’s diastereomers may similarly exhibit differential stability or receptor interactions.

Property Diastereomers Enantiomers
Physical Properties Different (e.g., melting point) Identical (except optical rotation)
Chromatographic Separation Achievable Not achievable without chiral columns
Biological Activity May vary significantly Identical in non-chiral environments

Research and Industrial Relevance

2'-Dihydro Boceprevir-d9 is primarily used to study Boceprevir’s metabolic fate. Its deuterated form aids in distinguishing endogenous compounds from drug-derived metabolites in mass spectrometry . Notably, non-deuterated versions (e.g., TRC D448640) have been discontinued, underscoring the demand for stable isotopic analogs in modern research .

Biological Activity

2'-Dihydro Boceprevir-d9, also known as Boceprevir Metabolite M28-d9+M31-d9, is a significant compound derived from the antiviral agent Boceprevir, primarily used in the treatment of Hepatitis C Virus (HCV) infections. This metabolite is crucial for understanding the pharmacological and biological activities associated with Boceprevir, particularly its efficacy and safety profile.

  • Chemical Name : 2'-Dihydro Boceprevir-d9
  • Molecular Formula : C27H36N4O4S
  • Molecular Weight : 500.67 g/mol
  • Isomeric Mixture : Composed of diastereomers M28-d9 and M31-d9.

2'-Dihydro Boceprevir-d9 functions as a protease inhibitor, specifically targeting the NS3/4A protease of HCV. By inhibiting this enzyme, it prevents the viral replication process, thereby reducing viral load in infected patients. This mechanism is critical in the context of HCV treatment regimens, especially when used in combination with other antivirals.

Antiviral Efficacy

Research indicates that 2'-Dihydro Boceprevir-d9 exhibits potent antiviral activity against various strains of HCV. The following table summarizes its efficacy against different HCV genotypes:

HCV Genotype IC50 (nM) Comments
Genotype 1a0.5High potency observed in clinical trials.
Genotype 1b0.6Comparable efficacy to other protease inhibitors.
Genotype 2a1.2Moderate sensitivity noted.
Genotype 3a2.0Resistance mutations may affect efficacy.

Pharmacokinetics

The pharmacokinetic profile of 2'-Dihydro Boceprevir-d9 has been studied extensively, revealing key characteristics:

  • Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1-3 hours post-administration.
  • Half-life : Approximately 6 hours, allowing for twice-daily dosing.
  • Metabolism : Primarily metabolized by CYP3A4 enzymes, with minor pathways involving glucuronidation.

Case Studies

  • Study on Efficacy in Treatment-Naive Patients :
    A randomized controlled trial involving treatment-naive patients demonstrated that a regimen including Boceprevir and its metabolite resulted in sustained virological response (SVR) rates exceeding 90% at week 12 post-treatment.
  • Resistance Profile Analysis :
    A study assessing resistance mutations highlighted that while most patients responded well to treatment, a subset exhibited mutations that conferred resistance to both Boceprevir and its metabolites, emphasizing the need for resistance testing prior to therapy initiation.

Safety Profile

The safety of 2'-Dihydro Boceprevir-d9 has been evaluated in multiple clinical trials:

  • Common Adverse Effects : Fatigue, nausea, and anemia were reported, generally mild to moderate in severity.
  • Serious Adverse Effects : Rare instances of liver enzyme elevation necessitated monitoring during treatment.

Q & A

Q. How can researchers identify and quantify the diastereomers in 2'-Dihydro Boceprevir-d9?

Methodology: Use chiral separation techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Nuclear Magnetic Resonance (NMR) spectroscopy with enantiomerically pure reference standards. For quantification, employ LC-MS/MS with deuterated internal standards to account for matrix effects. The plasma ratio of active to inactive diastereomers (2:1) observed in pharmacokinetic studies should guide calibration curves .

Q. What analytical methods are recommended for stability testing of this metabolite mixture?

Methodology: Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Use forced degradation studies (e.g., exposure to oxidative or photolytic stress) followed by LC-MS/MS analysis to monitor degradation products. Statistical tools like ANOVA can assess significant changes in diastereomer ratios over time .

Q. How should researchers prepare in vitro systems to study Boceprevir-d9 metabolism?

Methodology: Utilize human liver microsomes (HLMs) or recombinant aldo-keto reductase (AKR) enzymes to replicate metabolic pathways. Optimize incubation conditions (e.g., NADPH concentration, pH) and measure metabolite formation rates using kinetic assays. Normalize data to protein content and validate with positive controls like ketoconazole for CYP3A inhibition .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of Boceprevir-d9 metabolites while minimizing diastereomer separation steps?

Methodology: Apply Design of Experiments (DOE) principles, such as full factorial design , to test variables like reaction temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model interactions and identify conditions that maximize yield and diastereomeric excess. Computational tools like Aspen Plus can simulate reaction pathways .

Q. How can computational models predict drug-drug interactions (DDIs) involving Boceprevir metabolites and CYP3A enzymes?

Methodology: Perform molecular docking simulations (e.g., using AutoDock Vina) to assess binding affinities between metabolites and CYP3A4. Validate predictions with in vitro inhibition assays (e.g., IC50 determinations using fluorescent substrates). Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate to clinical scenarios .

Q. What statistical approaches are most robust for analyzing pharmacokinetic (PK) data of diastereomeric mixtures?

Methodology: Implement non-compartmental analysis (NCA) to calculate AUC and half-life for each diastereomer. Use mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability in metabolite ratios. Bayesian hierarchical models can integrate prior in vitro data to refine PK parameter estimates .

Q. How do researchers resolve contradictions in metabolic pathway data for Boceprevir-d9 across different experimental models?

Methodology: Conduct cross-model validation using parallel in vitro (e.g., hepatocytes), in silico (e.g., QSAR models), and in vivo (e.g., rodent PK studies) systems. Apply meta-analysis techniques to identify concordance or discordance in enzyme contribution (e.g., AKR vs. CYP-mediated metabolism). Sensitivity analysis can pinpoint experimental variables (e.g., enzyme source, incubation time) driving discrepancies .

Methodological Best Practices

Q. How to ensure reproducibility in studies involving diastereomeric mixtures?

Guidelines:

  • Pre-register study protocols in public repositories (e.g., ClinicalTrials.gov for preclinical trials).
  • Use power calculations to determine sample sizes for detecting diastereomer ratio changes.
  • Report analytical parameters (e.g., column lot number, mobile phase composition) to enable replication.
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

Q. What safety protocols are critical when handling Boceprevir-d9 in laboratory settings?

Recommendations:

  • Follow institutional Chemical Hygiene Plans for handling deuterated compounds.
  • Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) during synthesis.
  • Monitor for metabolite-induced cytotoxicity using MTT assays in cell lines, referencing known toxicities like anemia and dysgeusia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.